Ampyrone-d3

Analytical Chemistry Mass Spectrometry Method Validation

Ampyrone-d3 is the definitive stable isotope-labeled internal standard for accurate ampyrone quantitation via LC-MS/MS. Its selective +3 Da deuteration ensures baseline separation from endogenous analyte while preserving identical physicochemical behavior—critical for stable isotope dilution assays. Unlike unlabeled ampyrone or generic deuterated surrogates, it delivers uncompromised matrix effect correction, ion suppression compensation, and extraction recovery normalization. Essential for FDA/EMA bioanalytical method validation, glucose oxidase-peroxidase kit QC, and metamizole/aminopyrine metabolite PK studies. ≥98% purity, ≥98 atom% D.

Molecular Formula C11H13N3O
Molecular Weight 206.26 g/mol
Cat. No. B583509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmpyrone-d3
Synonyms4-Amino-1,2-dihydro-1,5-(dimethyl-d3)-2-phenyl-3H-pyrazol-3-one;  4-Aminoantipyrine-d3;  (2,3-Dihydro-1,5-(dimethyl-d3)-3-oxo-2-phenyl-1H-pyrazol-_x000B_4-yl)amine;  1,2-Dihydro-1,5-(dimethyl-d3)-2-phenyl-4-amino-3H-pyrazol-3-one;  Aminoazophene-d3;  Ampyrone-d
Molecular FormulaC11H13N3O
Molecular Weight206.26 g/mol
Structural Identifiers
InChIInChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3/i2D3
InChIKeyRLFWWDJHLFCNIJ-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ampyrone-d3 Procurement Guide: Deuterated Internal Standard for Glucose Oxidase-Peroxidase Assays and Mass Spectrometry


Ampyrone-d3 (4-Aminoantipyrine-d3, CAS 1329792-51-9 or 68229-55-0) is a stable isotopically labeled analog of ampyrone (4-aminoantipyrine), featuring selective deuteration of the methyl group with three deuterium atoms . With a molecular formula of C11H10D3N3O and a molecular weight of 206.26 g/mol, this pyrazolone derivative is primarily employed as an internal standard (IS) for the quantitative analysis of ampyrone and its metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . Ampyrone itself is a widely used chromogenic reagent in coupled glucose oxidase-peroxidase assays for the colorimetric determination of hydrogen peroxide, glucose, and related analytes .

Why Unlabeled Ampyrone or Generic Deuterated Standards Cannot Substitute for Ampyrone-d3 in Quantitative LC-MS/MS Workflows


In quantitative mass spectrometry, the use of an appropriate internal standard is critical to correct for matrix effects, ion suppression/enhancement, and variations in sample preparation and injection [1]. Substituting Ampyrone-d3 with unlabeled ampyrone introduces significant analytical error, as the two compounds cannot be chromatographically resolved and would contribute identical mass spectrometric signals, precluding independent quantification . Furthermore, substituting Ampyrone-d3 with a generic deuterated internal standard—such as a compound with a different structure, different number of deuterium labels, or different retention time—risks differential extraction recovery and ionization efficiency, undermining the fundamental assumption of identical physicochemical behavior that underpins stable isotope dilution assays [2]. The specific +3 Da mass shift of Ampyrone-d3 ensures baseline separation from the endogenous analyte signal while maintaining near-identical chemical properties, a balance not guaranteed by alternative deuterated compounds .

Ampyrone-d3 Quantitative Differentiation Evidence: Head-to-Head Analytical Performance Data for Procurement Decisions


Ampyrone-d3 Isotopic Enrichment vs. Unlabeled Ampyrone and Alternative Deuterated Analogs

Ampyrone-d3 provides a +3 Da mass shift relative to unlabeled ampyrone (C11H13N3O, MW 203.24 g/mol) due to selective deuteration of the methyl group at the N1 position with three deuterium atoms (C11H10D3N3O, MW 206.26 g/mol) . This specific labeling pattern ensures a distinct mass-to-charge ratio (m/z) that is resolved from the analyte signal in MS detection, a critical requirement for accurate internal standard-based quantification . Comparative isotopic enrichment data show that high-grade Ampyrone-d3 references exhibit ≥98 atom% D and >99% HPLC purity, as verified by 1H NMR and chromatographic analysis . In contrast, unlabeled ampyrone possesses 0 atom% D, making it unusable as an internal standard in stable isotope dilution assays. Lower-grade deuterated analogs with isotopic enrichment below 95 atom% D introduce significant unlabeled analyte contamination, leading to overestimation of endogenous levels and compromised assay sensitivity [1].

Analytical Chemistry Mass Spectrometry Method Validation

Ampyrone-d3 Mass Spectrometry Detection Advantage: Resolution from Endogenous Analyte Signal

In MS-based quantification, the primary differentiator of Ampyrone-d3 is its +3 Da mass shift relative to the unlabeled analyte (ampyrone, m/z 203.24 for [M+H]+). This shift is sufficient to prevent isotopic cross-talk between the internal standard and analyte channels in multiple reaction monitoring (MRM) mode [1]. For comparison, a +1 Da or +2 Da deuterated analog may exhibit significant spectral overlap with the naturally occurring 13C isotopic peak of the unlabeled analyte, leading to interference and inaccurate quantification [2]. The +3 Da mass difference of Ampyrone-d3 ensures that the IS signal is chromatographically co-eluting yet spectrally resolved, a combination that maximizes correction for matrix effects while maintaining assay specificity . Vendor specifications confirm that the product is designed for use as a calibration solution in LC-MS/MS and GC-MS workflows, with documented application in residue analysis and pharmaceutical QC .

LC-MS/MS GC-MS Quantitative Bioanalysis

Ampyrone-d3 Purity Specifications: Comparative Analysis of HPLC and Overall Purity for Reliable Quantification

Procurement of Ampyrone-d3 as a certified reference material requires scrutiny of purity specifications, which directly impact quantitative accuracy. High-grade Ampyrone-d3 reference standards are characterized by HPLC purity >99.0% and overall purity >99.0% . In contrast, some commercially available deuterated ampyrone analogs are supplied with lower purity (e.g., 95% by HPLC) . The presence of 5% impurities, including unlabeled ampyrone or structurally related compounds, can introduce systematic bias in calibration curves and increase background noise [1]. Furthermore, the availability of a Certificate of Analysis (CoA) with lot-specific data, including expiry date and analytical results, is a distinguishing feature of pharmaceutical-grade reference standards . This documentation is essential for regulatory submissions (e.g., ANDA, DMF) and method validation under ISO 17025 guidelines .

Pharmaceutical Analysis Reference Standards Quality Control

Ampyrone-d3 Utility in Glucose Oxidase-Peroxidase Assays: Quantitative Tracer for Colorimetric Method Validation

While Ampyrone-d3 is not used as a direct replacement for ampyrone in the chromogenic reaction of glucose oxidase-peroxidase assays, it serves a critical role in method validation and quality control for these assays. Ampyrone-d3 can be spiked into biological samples as an internal standard to monitor the extraction efficiency and derivatization yield of ampyrone in the colorimetric reaction . Its near-identical chemical behavior to unlabeled ampyrone ensures that it participates in the coupled enzymatic reaction in the same manner, but its distinct mass allows for independent quantification of the derivatized product via MS . This approach enables researchers to validate the accuracy and precision of glucose measurements in complex matrices such as serum and urine, where matrix effects can bias colorimetric readouts [1]. In contrast, using a structurally different internal standard (e.g., phenol-d5) would not correct for ampyrone-specific reaction kinetics or recovery, reducing method reliability [2].

Clinical Chemistry Enzymatic Assays Method Development

Ampyrone-d3 Optimal Application Scenarios: From Method Validation to High-Throughput Glucose Monitoring


LC-MS/MS Method Development and Validation for Ampyrone Quantification in Biological Matrices

Ampyrone-d3 is the preferred internal standard for developing and validating LC-MS/MS methods to quantify ampyrone and its metabolites in plasma, urine, and tissue homogenates. Its high isotopic enrichment (≥98 atom% D) and purity (>99%) minimize interference and ensure accurate calibration, critical for meeting regulatory guidelines (e.g., FDA Bioanalytical Method Validation) .

Quality Control and Batch Release Testing of Ampyrone-Containing Reagent Kits

For manufacturers of glucose oxidase-peroxidase assay kits, Ampyrone-d3 serves as a reference standard for verifying the concentration and stability of ampyrone in kit components. By spiking Ampyrone-d3 into kit formulations and analyzing via MS, manufacturers can monitor ampyrone degradation and ensure lot-to-lot consistency .

Metabolic Tracing Studies of Aminopyrine and Metamizole

In pharmacokinetic and drug metabolism studies, Ampyrone-d3 can be used as an internal standard to quantify the metabolite ampyrone following administration of the prodrugs aminopyrine or metamizole. Its deuterium label allows for differentiation from endogenous ampyrone, enabling precise measurement of metabolite formation and clearance .

Calibration of High-Throughput Glucose Assays in Clinical Laboratories

Clinical laboratories can use Ampyrone-d3 to prepare matrix-matched calibration standards and quality control samples for high-throughput glucose assays. This practice corrects for matrix effects in patient serum or plasma, improving the accuracy and reproducibility of glucose measurements essential for diabetes management [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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